Tridecyl b-D-maltopyranoside
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Overview
Description
- Tridecyl b-D-maltopyranoside is a disaccharide derivative and glycoside.
- It serves as a non-ionic detergent and surfactant.
- In membrane protein crystallization studies, it effectively maintains protein solubility but requires the presence of salt.
- It has a longer chain length compared to Decyl β-D-maltopyranoside, another detergent used in membrane protein crystallization.
Molecular Structure Analysis
- Formula: C25H48O11
- Molecular Weight: 524.64 g/mol
Chemical Reactions Analysis
- No specific chemical reactions are reported for Tridecyl b-D-maltopyranoside.
Scientific Research Applications
-
Membrane Protein Crystallization
- Summary of Application : Tridecyl β-D-maltopyranoside is used as a non-ionic detergent in studies on membrane protein crystallization . It has proven to be an effective detergent for maintaining protein solubility .
- Methods of Application : The specific methods of application can vary depending on the protein being studied. Generally, the detergent is used to solubilize the protein in a suitable buffer solution. The presence of salt is necessary for this application .
- Results or Outcomes : The use of Tridecyl β-D-maltopyranoside helps in maintaining the solubility of proteins during the crystallization process .
-
- Summary of Application : Tridecyl β-D-maltopyranoside is used as a surfactant for solubilizing and stabilizing various pharmaceutical compounds . It is a crucial component in the biomedical industry, particularly in drug delivery systems .
- Methods of Application : The detergent is used to improve the bioavailability and delivery of drugs . The specific methods of application can vary depending on the drug being delivered.
- Results or Outcomes : The use of Tridecyl β-D-maltopyranoside has shown efficacy in improving the bioavailability and delivery of drugs .
- Micellar Electrokinetic Chromatography
- Summary of Application : Tridecyl β-D-maltopyranoside has been used in micellar electrokinetic chromatography to study enantiomer separation of drugs .
- Methods of Application : In this application, the detergent is used to form micelles, which can separate enantiomers based on their differential interactions with the micelle .
- Results or Outcomes : The use of Tridecyl β-D-maltopyranoside in micellar electrokinetic chromatography has shown efficacy in separating enantiomers of drugs .
Safety And Hazards
- Not classified as dangerous.
- Follow standard safety precautions.
Future Directions
- Tridecyl b-D-maltopyranoside finds applications in drug delivery systems.
- Further research may explore its potential in stabilizing other pharmaceutical compounds.
Please note that this analysis is based on available information, and further studies may provide additional insights12
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRPDMVGIRGBV-IYBATYGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432745 |
Source
|
Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecyl b-D-maltopyranoside | |
CAS RN |
93911-12-7 |
Source
|
Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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